molecular formula C21H26N4O2 B5672307 N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide

N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide

Cat. No. B5672307
M. Wt: 366.5 g/mol
InChI Key: KHBZHDRJNJKOQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide often involves multiple steps, including reactions that introduce the piperazine and pyridinyl groups into the molecule. While specific synthesis routes for this exact compound are not detailed, related research includes the synthesis of novel arylpiperazine derivatives, where methodologies might be applicable to synthesizing similar compounds (Topuzyan et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. The structure is crucial for understanding the compound's reactivity and interaction with biological targets. Studies on related compounds have highlighted the importance of molecular structure in determining the chemical and biological properties of arylpiperazine derivatives (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of N-benzyl-5-oxo-5-[4-(2-pyridinyl)-1-piperazinyl]pentanamide with other chemicals can provide insights into its potential applications. Chemical reactions may include substitutions at the piperazine or pyridinyl moieties or modifications of the amide group. Research into similar compounds has explored reactions that lead to various biological activities (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical use of the compound, especially in pharmaceutical applications. These properties depend significantly on the compound's molecular structure. Detailed studies on analogous compounds have provided valuable information on how structural elements influence physical properties (Karczmarzyk & Malinka, 2005).

Chemical Properties Analysis

Understanding the chemical properties, including the compound's stability, reactivity, and interactions with other molecules, is critical for its application in various fields. Studies on related molecules have explored their interaction with biological receptors, highlighting the impact of structural variations on binding affinity and activity (Atanes et al., 2013).

properties

IUPAC Name

N-benzyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-20(23-17-18-7-2-1-3-8-18)10-6-11-21(27)25-15-13-24(14-16-25)19-9-4-5-12-22-19/h1-5,7-9,12H,6,10-11,13-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZHDRJNJKOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

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